4CzTPN

Overview

Description

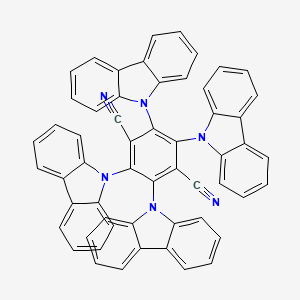

4CzTPN, also known as 2,3,5,6-tetrakis (carbazol-9-yl)-1,4-dicyanobenzene, is one of the three isomers of 4CzPN and 4CzIPN . It is typically used in thermally activated delayed fluorescence (TADF) devices as a green dopant material .

Molecular Structure Analysis

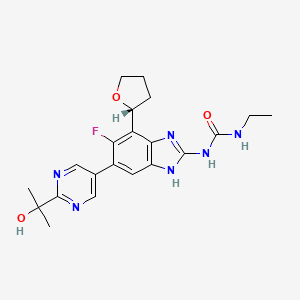

The molecular structure of 4CzTPN consists of a benzene core with two para-positioned CN units and four carbazolyl donors . The chemical formula is C56H32N6, and its molecular weight is 788.27 g/mol .Chemical Reactions Analysis

4CzTPN, like its isomer 4CzIPN, can participate in various organic reactions as a photoredox catalyst . For example, it can be involved in the radical-initiated cascade cyclization reaction of isocyanides .Physical And Chemical Properties Analysis

4CzTPN appears as an orange powder or crystals . It has a high melting point of over 360 °C . Its absorption maxima are at 328, 344, and 485 nm in toluene, and it emits fluorescence at 538 nm in toluene . The HOMO and LUMO energy levels are 5.73 eV and 2.82 eV, respectively .Scientific Research Applications

Photocatalytic Transformations

4CzTPN, also known as 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene, is a typical donor–acceptor fluorophore, with carbazolyl as an electron donor and dicyanobenzene as an electron acceptor . It has emerged as a powerful organophotocatalyst since 2016 . Its excellent redox window, good chemical stability, and broad applicability make 4CzTPN an attractive metal-free photocatalyst .

Organic Reactions

The application of 4CzTPN as a photoredox catalyst has been advanced in the past few years for various organic reactions . Its unique properties have enabled the development of new methods for the rapid construction of complicated organic molecules .

Photosynthesis of 3,4-Dihydropyrimidin-2-(1H)-ones/thiones

4CzTPN has been used as a photocatalyst in the photosynthesis of 3,4-dihydropyrimidin-2-(1H)-ones/thiones via a proton-coupled electron transfer (PCET) process . This method provides a renewable energy source and is considered clean, economical, and efficient .

Fluorescent Probe in Bioimaging

The unique properties of 4CzTPN have enabled its applications as a fluorescent probe in bioimaging. This allows for the visualization of biological structures or processes.

Bioanalytical Applications

In addition to bioimaging, 4CzTPN can also be utilized in various bioanalytical applications. This includes the detection and measurement of biological substances or chemical constituents within biological systems.

Light-Emitting Devices

4CzTPN can be incorporated into light-emitting devices. Its unique photophysical properties make it an attractive material for the development of efficient and stable light-emitting devices.

Sensors

4CzTPN can be used in the development of sensors. Its unique properties can enhance the sensitivity and selectivity of these devices.

Electronic Devices

Lastly, 4CzTPN can also be incorporated into various electronic devices. Its unique electronic properties can improve the performance of these devices.

Mechanism of Action

Target of Action

4CzTPN, or 2,3,5,6-tetrakis(carbazol-9-yl)-1,4-dicyanobenzene, is primarily used as a green dopant material in thermally activated delayed fluorescence (TADF) devices . Its primary targets are the organic light-emitting diodes (OLEDs) in these devices, where it plays a crucial role in the emission of green light .

Mode of Action

4CzTPN is a typical donor-acceptor fluorophore, with carbazolyl acting as an electron donor and dicyanobenzene as an electron acceptor . It interacts with its targets (OLEDs) through a process known as thermally activated delayed fluorescence. This process involves the transfer of energy from the 4CzTPN molecule to the OLED, resulting in the emission of light . The energy transfer occurs via a single electron transfer (SET) mechanism .

Biochemical Pathways

The key biochemical pathway involved in the action of 4CzTPN is the thermally activated delayed fluorescence pathway. In this pathway, the 4CzTPN molecule absorbs energy and goes to an excited state. It then returns to the ground state by releasing the absorbed energy in the form of light . This light emission is what makes 4CzTPN useful in TADF devices .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of 4CzTPN, we can discuss its properties that affect its performance in TADF devices. 4CzTPN has a high HOMO (Highest Occupied Molecular Orbital) level of 5.73 eV and a low LUMO (Lowest Unoccupied Molecular Orbital) level of 2.82 eV .

Result of Action

The primary result of 4CzTPN’s action is the emission of green light in TADF devices . This is achieved through the efficient transfer of energy from the 4CzTPN molecule to the OLED. The high efficiency of this energy transfer process results in devices with high current efficiency and power efficiency .

Action Environment

The action of 4CzTPN can be influenced by various environmental factors. For instance, the steric hindrance can reduce the conjugation of the carbazolyl groups to the center benzene ring . This can affect the delocalization of electrons in 4CzTPN orbitals, thereby influencing its fluorescence properties . Furthermore, the performance of 4CzTPN in TADF devices can also be affected by the structure of the emission layer in the device .

Future Directions

properties

IUPAC Name |

2,3,5,6-tetra(carbazol-9-yl)benzene-1,4-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H32N6/c57-33-43-53(59-45-25-9-1-17-35(45)36-18-2-10-26-46(36)59)54(60-47-27-11-3-19-37(47)38-20-4-12-28-48(38)60)44(34-58)56(62-51-31-15-7-23-41(51)42-24-8-16-32-52(42)62)55(43)61-49-29-13-5-21-39(49)40-22-6-14-30-50(40)61/h1-32H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYNJAUIAADXAOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=C(C(=C(C(=C4N5C6=CC=CC=C6C7=CC=CC=C75)C#N)N8C9=CC=CC=C9C1=CC=CC=C18)N1C2=CC=CC=C2C2=CC=CC=C21)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H32N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601202447 | |

| Record name | 2,3,5,6-Tetra-9H-carbazol-9-yl-1,4-benzenedicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601202447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

788.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4CzTPN | |

CAS RN |

1416881-53-2 | |

| Record name | 2,3,5,6-Tetra-9H-carbazol-9-yl-1,4-benzenedicarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1416881-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5,6-Tetra-9H-carbazol-9-yl-1,4-benzenedicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601202447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Iodoimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B3027778.png)

![2-([1,1':3',1''-Terphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B3027784.png)

![4,4-Difluoro-1-[(2-fluorophenyl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B3027790.png)

![5-(4-Chlorophenyl)-1-ethyl-4-[3-[4-[4-[[4-[[(2R)-4-(4-hydroxypiperidin-1-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylamino]phenyl]piperazin-1-yl]phenyl]-2-methylpyrrole-3-carboxylic acid](/img/structure/B3027795.png)